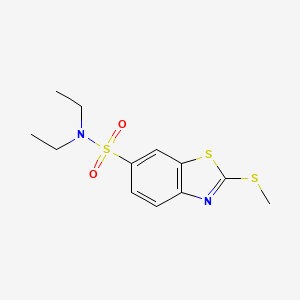

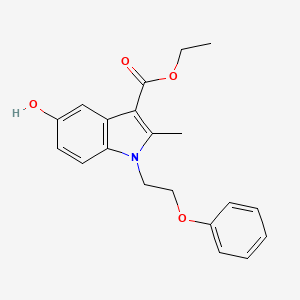

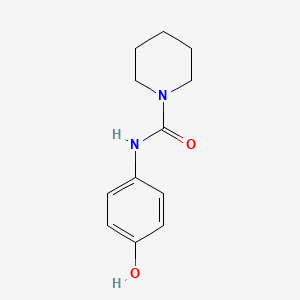

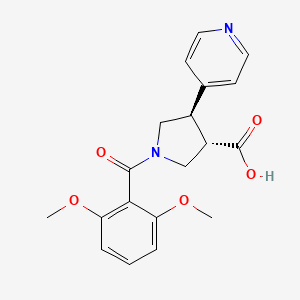

![molecular formula C14H18FN5O2 B5515419 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

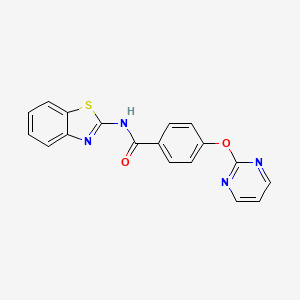

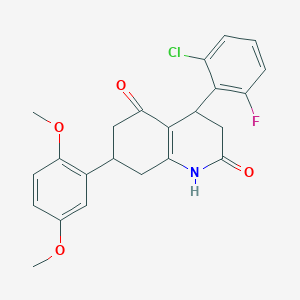

The synthesis of related triazole compounds involves strategies such as condensation reactions, the use of "click chemistry" for the efficient creation of 1,2,3-triazoles, and other innovative approaches to construct complex molecules with specific functional groups. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showcases a methodology that could be analogous to the target compound, involving condensation and cyclization steps to obtain compounds with anticancer activities (Hao et al., 2017).

Molecular Structure Analysis

The structural determination of similar compounds, such as 1H-indazole derivatives, reveals insights into their molecular geometry, confirming the arrangement of functional groups and overall molecular shape through crystallography. These studies provide a basis for understanding the structural characteristics of the target compound (Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds can include transformations that introduce or modify functional groups, affecting the molecule's reactivity and interaction with biological targets. The formation of triazole rings via "click chemistry" represents a key reaction type for these molecules, facilitating the construction of diverse chemical entities with potential biological activities (Chen et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application and behavior in various environments. The synthesis and characterization processes typically involve the evaluation of these properties to guide further development and application (Liang, 2009).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and the potential for undergoing specific chemical reactions, are essential for understanding the chemical behavior of the target compound. Studies on related molecules can shed light on the reactivity patterns and chemical stability of the compound under various conditions (Lu et al., 2021).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis in Medicinal Chemistry

Compounds structurally related to the triazole carboxamide, specifically those containing triazole, oxadiazole, or thiazole nuclei, have been synthesized using microwave-assisted techniques. These compounds have demonstrated potential biological activities, including antimicrobial, antilipase, and antiurease activities. This indicates the relevance of similar structures in medicinal chemistry for developing new drugs (Başoğlu et al., 2013).

Antimicrobial Activity of Triazole Derivatives

1,2,4-Triazole derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial properties. These derivatives showed good to moderate activity against various microorganisms, underscoring the potential of triazole-based compounds in antimicrobial drug development (Bektaş et al., 2010).

Cancer Cell Proliferation Inhibition

Similar compounds, particularly those incorporating the triazole ring and morpholino groups, have been reported to inhibit the proliferation of cancer cell lines. This suggests that compounds like 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide might have potential applications in cancer treatment (Lu et al., 2017).

Antibacterial and Antifungal Agents

Novel derivatives of 2-phenylthiazole-4-carboxamide, which share structural similarities with the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Aliabadi et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2/c1-9(10-3-4-13(22-2)11(15)7-10)17-14(21)12-8-20(6-5-16)19-18-12/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWCIUQJIRSEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)NC(=O)C2=CN(N=N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)